Methyl 5-amino-6,7,8,9-tetrahydro-5h-benzo[7]annulene-5-carboxylate
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Overview
Description
Methyl 5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylate is a chemical compound with the molecular formula C13H17NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cycloheptanone with an amine and a carboxylate ester can yield the desired benzoannulene structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Methyl 5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Mechanism of Action
The mechanism of action of Methyl 5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo 7annulene-6-carboxylate : This compound has a similar structure but contains an oxo group instead of an amino group .
- 6,7-Dihydro-5H-benzo 7annulene Compounds : These compounds share the benzoannulene core structure but have different substituents and functional groups .
Uniqueness
Methyl 5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
methyl 5-amino-6,7,8,9-tetrahydrobenzo[7]annulene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-12(15)13(14)9-5-4-7-10-6-2-3-8-11(10)13/h2-3,6,8H,4-5,7,9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKWWZHBVOZNMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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